

1-Ethynyl-4-(4-propylcyclohexyl)benzene

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Ethynyl-4-(4-propylcyclohexyl)benzene
Cat. No.:	B063273

[Get Quote](#)

An In-depth Technical Guide to **1-Ethynyl-4-(4-propylcyclohexyl)benzene**

Authored by: Gemini, Senior Application Scientist

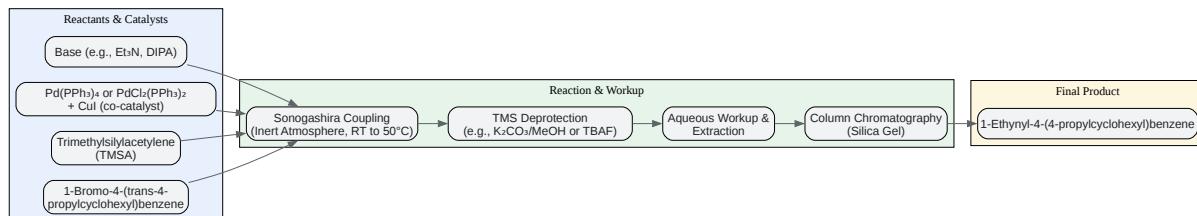
Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **1-Ethynyl-4-(4-propylcyclohexyl)benzene**. With its unique rigid, linear molecular architecture, this compound is a significant building block in the field of materials science, particularly in the development of advanced liquid crystal displays (LCDs) and other organic electronic materials. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights and protocols grounded in established chemical principles.

Introduction

1-Ethynyl-4-(4-propylcyclohexyl)benzene is an organic compound characterized by a terminal alkyne group attached to a benzene ring, which in turn is substituted with a 4-propylcyclohexyl group. The presence of the rigid phenylacetylene unit combined with the aliphatic cyclohexyl ring imparts specific mesogenic properties, making it a valuable intermediate in the synthesis of liquid crystals. The linear shape and polarizability of the molecule are key factors that influence the formation of liquid crystalline phases. This guide will

delve into its core chemical properties, spectroscopic signature, a robust synthetic pathway, and its primary applications.


Core Chemical and Physical Properties

The fundamental properties of **1-Ethynyl-4-(4-propylcyclohexyl)benzene** are crucial for its handling, characterization, and application. These properties are summarized in the table below. The compound typically presents as a white to light yellow solid, a characteristic of many aromatic compounds. For optimal stability, it is recommended to store the compound in a cool, dark place, preferably below 15°C, to prevent potential degradation or polymerization of the terminal alkyne.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₂	[1]
Molecular Weight	226.36 g/mol	
CAS Number	88074-73-1	
Appearance	White to Light yellow powder or lump	
Purity	>98.0% (GC)	
Physical State (at 20°C)	Solid	
Storage Temperature	Room Temperature (Recommended <15°C)	

Molecular Structure and Visualization

The structure of **1-Ethynyl-4-(4-propylcyclohexyl)benzene** features a central benzene ring para-substituted with an ethynyl group (-C≡CH) and a trans-4-propylcyclohexyl group. The trans configuration of the cyclohexane ring is critical as it results in a more linear and rigid molecular shape, a prerequisite for the formation of nematic liquid crystal phases.

[Click to download full resolution via product page](#)

Caption: Workflow for the Sonogashira synthesis of the target compound.

Step-by-Step Experimental Protocol

- Reactor Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq.).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). This is critical to prevent the oxidative coupling of the alkyne and to protect the palladium catalyst. [2]3.
- Addition of Reagents: Dissolve the aryl bromide in a suitable anhydrous solvent, such as triethylamine (which also acts as the base) or a mixture of toluene and diisopropylamine (DIPE). Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and the copper(I) iodide co-catalyst (CuI, 2-5 mol%).
- Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 eq.) to the mixture via syringe.
- Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-12 hours.

- Deprotection: Once the coupling is complete, the trimethylsilyl (TMS) protecting group is removed. This can often be achieved in the same pot by adding a solution of potassium carbonate in methanol and stirring for an additional 1-2 hours.
- Workup: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure **1-Ethynyl-4-(4-propylcyclohexyl)benzene**.

Applications in Materials Science

The primary application of **1-Ethynyl-4-(4-propylcyclohexyl)benzene** lies in its role as a precursor for liquid crystals. [3] Its rigid, rod-like structure is a key feature of calamitic (rod-shaped) liquid crystals, which are the basis for most LCD technologies.

- Liquid Crystal Monomers: This compound can be further functionalized, for example, by coupling its terminal alkyne with another aryl halide to create more complex, elongated molecules (tolanes) that exhibit nematic or smectic liquid crystal phases. These materials are essential for applications requiring the manipulation of light, such as in displays, optical switches, and sensors. [4]*
- Organic Electronics: The phenylacetylene core is a conjugated system, making it a building block for organic semiconductors, wires, and other components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
- Pharmaceutical and Agrochemical Research: While less common, the rigid scaffold can be used as a starting point for the synthesis of biologically active molecules where a defined spatial arrangement of functional groups is required.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available, general precautions based on its chemical class should be observed.

- Hazard Statements (Inferred): May cause skin and eye irritation. [5] May be harmful if inhaled or swallowed. The fine powder can form explosive mixtures with air. [6]*
- Precautionary

Measures:

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. [7] * Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [7] * Handling: Avoid generating dust. [8] Keep away from heat, sparks, and open flames. [9] Ground equipment to prevent static discharge. [6] * Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

1-Ethynyl-4-(4-propylcyclohexyl)benzene is a well-defined chemical entity with significant utility in materials science. Its synthesis via the robust Sonogashira coupling is efficient and scalable. The combination of a rigid aromatic core and a flexible aliphatic chain provides the essential molecular characteristics for the design of high-performance liquid crystals and other functional organic materials. This guide serves as a foundational resource for researchers aiming to utilize this versatile compound in their scientific endeavors.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Ethynyl-4-(4-propylcyclohexyl)benzene | C17H22 | CID 14439224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene | C25H30 | CID 630234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cpchem.com [cpchem.com]
- To cite this document: BenchChem. [1-Ethynyl-4-(4-propylcyclohexyl)benzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063273#1-ethynyl-4-4-propylcyclohexyl-benzene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com